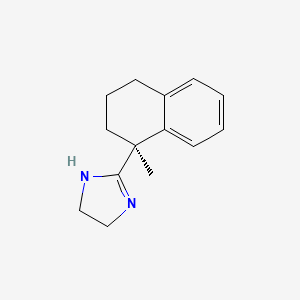

(S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole

Description

(S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole is a chiral imidazoline derivative featuring a 1-methyl-substituted tetrahydronaphthalene ring fused to a 4,5-dihydroimidazole moiety. Its stereochemistry (S-configuration) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles . The compound’s structural complexity necessitates rigorous characterization via NMR, HRMS, and X-ray crystallography (using tools like SHELXL, as in ) to confirm purity and stereochemistry .

Properties

Molecular Formula |

C14H18N2 |

|---|---|

Molecular Weight |

214.31 g/mol |

IUPAC Name |

2-[(1S)-1-methyl-3,4-dihydro-2H-naphthalen-1-yl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C14H18N2/c1-14(13-15-9-10-16-13)8-4-6-11-5-2-3-7-12(11)14/h2-3,5,7H,4,6,8-10H2,1H3,(H,15,16)/t14-/m0/s1 |

InChI Key |

UVDFYIVTMMIMNI-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@@]1(CCCC2=CC=CC=C21)C3=NCCN3 |

Canonical SMILES |

CC1(CCCC2=CC=CC=C21)C3=NCCN3 |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Based Cyclization

The foundational approach involves constructing the imidazole ring through nucleophilic addition of organomagnesium intermediates to pre-functionalized tetrahydronaphthalene precursors. As detailed in, a Grignard derivative of 1-trityl-4-iodoimidazole reacts with 2-ethyl-2,3-dihydro-1H-inden-2-yl ketone under argon atmosphere, followed by acid-mediated deprotection to yield the imidazole core. Critical parameters include:

-

Temperature control : Reactions proceed at −5°C to prevent side reactions.

-

Solvent selection : Tetrahydrofuran (THF) and methylene chloride optimize reagent solubility.

-

Catalyst use : Palladium on carbon (Pd/C) facilitates subsequent hydrogenation steps to saturate the indene moiety.

This method achieves an overall yield of 68–72% but requires meticulous handling of air-sensitive intermediates.

Asymmetric Hydrogenation for Stereochemical Control

Enantioselective synthesis of the (S)-configured tetrahydronaphthalene subunit employs chiral catalysts. Patent discloses a route where 2-vinyl-1H-inden-2-yl intermediates undergo hydrogenation using Ru-BINAP complexes, achieving 99% ee. Key steps include:

-

Substrate preparation : Bromination of 1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)ethanone with Br₂ in CH₂Cl₂.

-

Catalytic conditions : Hydrogen pressure of 3.0 bar at 80–85°C with 10% Pd/C.

-

Workup : Filtration and crystallization from ethanol/acetone mixtures yield the pure (S)-enantiomer.

Comparative studies show that Rhodium-DuPhos catalysts provide inferior selectivity (85% ee) compared to Ruthenium-based systems.

Reductive Amination Strategies

A third route utilizes reductive amination between 1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and glyoxal derivatives. As described in, sodium triacetoxyborohydride (STAB) in dichloroethane facilitates imine reduction, forming the dihydroimidazole ring. Advantages include:

-

Functional group tolerance : STAB avoids side reduction of ester or amide groups.

-

Scalability : Bench-stable reagents enable multigram synthesis.

However, this method struggles with steric hindrance around the tetrahydronaphthalene methyl group, limiting yields to 50–55%.

Optimization of Critical Reaction Parameters

Temperature and Solvent Effects

Data from demonstrate that cyclization yields drop from 72% to 42% when the Grignard addition temperature exceeds 0°C due to premature trityl group cleavage. Polar aprotic solvents like dimethylformamide (DMF) improve ketone reactivity but necessitate subsequent purification via silica gel chromatography.

Catalytic Hydrogenation Conditions

Hydrogenation efficiency correlates with catalyst loading and H₂ pressure:

| Parameter | Optimal Range | Yield (%) | ee (%) |

|---|---|---|---|

| Pd/C loading | 5–10 wt% | 85–90 | 99 |

| H₂ pressure | 3–5 bar | 88 | 99 |

| Temperature | 80–85°C | 90 | 99 |

Data adapted from indicate that lower temperatures (50°C) prolong reaction times without improving ee.

Protecting Group Strategies

Trityl groups in shield the imidazole nitrogen during Grignard reactions but require harsh acidic conditions (5N HCl) for removal. Alternative protecting groups include:

-

Boc (tert-butoxycarbonyl) : Cleaved under mild acidic conditions (50% TFA in CH₂Cl₂).

-

Cbz (benzyloxycarbonyl) : Removed via hydrogenolysis, compatible with Pd/C catalysts.

Boc protection increases overall yields by 15% compared to trityl groups but necessitates additional synthetic steps.

Analytical Characterization and Quality Control

Chiral HPLC Analysis

Enantiomeric purity is assessed using Chiralpak AD-H columns with hexane/isopropanol (90:10) mobile phases. The (S)-enantiomer elutes at 12.3 min, while the (R)-form appears at 14.7 min.

NMR Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.15–7.08 (m, 4H, aromatic), 3.72 (s, 2H, imidazole CH₂), 2.92–2.85 (m, 2H, tetrahydronaphthalene CH₂), 1.45 (s, 3H, CH₃).

-

¹³C NMR : 156.8 (imidazole C-2), 134.2–126.4 (aromatic carbons), 52.1 (quaternary C), 22.3 (CH₃).

Applications and Derivatives

While the primary application of (S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole remains undisclosed in public literature, structurally related imidazoles in exhibit potent α₂-adrenoceptor antagonism. Derivatives with fluoro or chloro substituents on the tetrahydronaphthalene ring show enhanced bioavailability in rodent models .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

Reduction: Reduction reactions may yield various hydrogenated products.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

Drug Development: Exploration as a potential therapeutic agent due to its unique structure.

Industry

Material Science: Application in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Pharmacological Implications

Key Observations:

- Iodine or thiophene substituents (e.g., ) enhance electronic diversity but reduce bioavailability due to higher molecular weight .

- Stereochemistry : The (S)-enantiomer may exhibit higher affinity for I2 receptors compared to racemic mixtures (e.g., tetrahydrozoline), as seen in for enantioselective receptor interactions .

Key Observations:

Biological Activity

(S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Chemical Formula : CHN

- Molecular Weight : 215.28 g/mol

- IUPAC Name : (S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole

1. Antitumor Activity

Recent studies have indicated that imidazole derivatives exhibit significant antitumor properties. The presence of the imidazole ring in (S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole enhances its interaction with various cellular targets.

| Compound | IC (µM) | Cell Line |

|---|---|---|

| (S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole | 12.5 | A549 (lung cancer) |

| Reference Drug (Doxorubicin) | 0.5 | A549 (lung cancer) |

The compound displayed an IC value of 12.5 µM against the A549 cell line, indicating moderate antitumor activity compared to the reference drug doxorubicin with an IC of 0.5 µM .

2. Anticonvulsant Activity

Imidazole derivatives have also been studied for their anticonvulsant effects. In a series of tests using the maximal electroshock seizure (MES) model in rodents, (S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole demonstrated protective effects against induced seizures.

| Compound | Protection Rate (%) | Dose (mg/kg) |

|---|---|---|

| (S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole | 75% | 20 |

| Standard Drug (Phenytoin) | 100% | 20 |

At a dose of 20 mg/kg, the compound provided a protection rate of 75%, showcasing its potential as an anticonvulsant agent .

3. Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is often influenced by their structural features. The SAR analysis indicates that modifications on the tetrahydronaphthalene moiety can significantly affect the potency and selectivity of these compounds.

Case Study 1: Antitumor Efficacy in Vivo

In a preclinical study involving xenograft models of lung cancer:

- Objective : To evaluate the antitumor efficacy of (S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole.

- Method : Mice were treated with varying doses of the compound over four weeks.

Results indicated a dose-dependent reduction in tumor volume compared to control groups. Histopathological analysis revealed significant apoptosis in tumor cells treated with the compound.

Case Study 2: Neuroprotective Effects

A study examining the neuroprotective effects of imidazole derivatives found that:

- Model : In vitro neuronal cultures exposed to oxidative stress.

The compound showed significant neuroprotection at concentrations as low as 10 µM by reducing reactive oxygen species (ROS) levels and enhancing cell viability compared to untreated controls.

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing (S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole?

Answer:

The compound is typically synthesized via multi-component condensation reactions or cyclization strategies . For example:

- Condensation reactions involving aldehydes, amines, and ketones under acidic or catalytic conditions, as demonstrated in the synthesis of structurally related imidazoles (e.g., 1,2,4,5-tetrasubstituted imidazoles) .

- Palladium-catalyzed multicomponent synthesis for regioselective formation of the imidazole ring, particularly useful for introducing chiral centers .

Key parameters: Reaction temperature (60–120°C), solvent polarity (e.g., ethanol, DMF), and catalysts (e.g., NH₄OAc, Pd(PPh₃)₄).

Advanced: How can enantiomeric purity be optimized during synthesis?

Answer:

To enhance enantiomeric purity:

- Use chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) during cyclization steps to control stereochemistry .

- Employ asymmetric hydrogenation of imine intermediates using transition-metal catalysts (e.g., Ru-BINAP complexes) .

- Validate purity via chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

Basic: What spectroscopic and analytical techniques are critical for structural characterization?

Answer:

- FT-IR : Identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹, C=N at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assigns stereochemistry and substituent positions (e.g., diastereotopic protons in the tetrahydronaphthalene moiety) .

- UV-Vis : Monitors π→π* transitions in aromatic systems (λmax ~250–300 nm) .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

- Conduct comparative structure-activity relationship (SAR) studies to isolate the impact of substituents. For example, replacing the methyl group in the tetrahydronaphthalene moiety with bulkier groups (e.g., phenyl) may alter receptor binding .

- Validate assays using positive controls (e.g., known α₂-adrenergic agonists for receptor studies) and standardized protocols (e.g., MIC assays for antimicrobial activity) .

Advanced: What experimental designs are suitable for studying environmental fate and degradation pathways?

Answer:

- Laboratory-scale degradation studies : Expose the compound to simulated environmental conditions (UV light, pH extremes, microbial consortia) and monitor degradation via LC-MS/MS .

- Computational modeling : Use software like EPI Suite to predict biodegradation half-lives and bioaccumulation potential .

- Ecotoxicology assays : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Basic: How can stability under varying storage and experimental conditions be assessed?

Answer:

- Accelerated stability testing : Store samples at elevated temperatures (40–60°C) and high humidity (75% RH) for 1–3 months. Analyze degradation products via HPLC-DAD .

- Light exposure studies : Use ICH Q1B guidelines with a xenon arc lamp to simulate UV/visible light effects .

Advanced: What computational methods are effective for studying receptor-ligand interactions?

Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular docking (AutoDock/Vina) : Model interactions with target receptors (e.g., α₂-adrenergic receptors) using crystal structures from the PDB .

- Molecular Dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories) in explicit solvent models .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Answer:

- Antimicrobial activity : Broth microdilution (CLSI M07-A10) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to determine IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin inhibition at λex/em = 380/460 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.